molecular formula C6H12ClNO B6607720 2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride CAS No. 2839143-80-3

2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride

Cat. No.: B6607720
CAS No.: 2839143-80-3
M. Wt: 149.62 g/mol
InChI Key: IQXITCWRTDIYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug development, organic synthesis, and chemical analysis. The compound’s unique structure, featuring a cyclopropyl group, makes it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride typically involves the reaction of 1-methylcyclopropylamine with an appropriate ketone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(1-methylcyclopentyl)ethan-1-one hydrochloride
  • 2-amino-1-(1-methylcyclopropyl)ethan-1-OL

Uniqueness

2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-amino-1-(1-methylcyclopropyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-6(2-3-6)5(8)4-7;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXITCWRTDIYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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